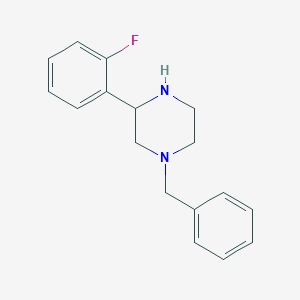

1-Benzyl-3-(2-fluorophenyl)piperazine

Descripción general

Descripción

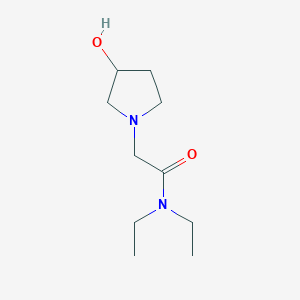

1-Benzyl-3-(2-fluorophenyl)piperazine is a chemical compound with the molecular formula C11H15FN2. It has an average mass of 194.249 Da and a monoisotopic mass of 194.121933 Da .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(2-fluorophenyl)piperazine consists of a piperazine ring with a benzyl group at one nitrogen and a 2-fluorophenyl group at the other .Aplicaciones Científicas De Investigación

Neuropharmacology Research

“1-Benzyl-3-(2-fluorophenyl)piperazine” is utilized in neuropharmacological studies due to its potential effects on the central nervous system (CNS). It acts as a ligand for serotonin receptors, which are critical in regulating mood, anxiety, and cognition. Research in this area can lead to the development of new therapeutic agents for psychiatric disorders .

Chemical Synthesis of Pharmaceuticals

This compound serves as a building block in the chemical synthesis of various pharmaceuticals. Its structure is amenable to modifications, allowing chemists to synthesize a wide range of derivatives with potential pharmacological activities .

Material Science

In material science, “1-Benzyl-3-(2-fluorophenyl)piperazine” can be used to create novel organic compounds with unique physical properties. These materials could be applied in the development of new sensors, coatings, or as part of advanced composite materials .

Analytical Chemistry

The compound’s distinct chemical structure makes it suitable for use as a standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). It helps in the identification and quantification of complex mixtures in various samples .

Agricultural Chemistry

Research in agricultural chemistry may explore the use of “1-Benzyl-3-(2-fluorophenyl)piperazine” as a precursor or an intermediate in the synthesis of compounds that could act as growth promoters or pesticides .

Forensic Science

Due to its presence in some illicit substances, “1-Benzyl-3-(2-fluorophenyl)piperazine” is significant in forensic science. It’s used in the analysis and identification of seized materials, contributing to the legal and regulatory control of narcotic substances .

Mecanismo De Acción

Target of Action

Piperazine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which contribute to their wide range of biological and pharmaceutical activity .

Mode of Action

It’s known that piperazine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

For instance, some piperazine derivatives have been found to inhibit α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose, which is a key process in the body’s energy metabolism .

Result of Action

Based on the known activities of similar piperazine derivatives, it can be inferred that this compound may have potential effects on cellular processes such as enzyme activity and signal transduction .

Action Environment

The action of 1-Benzyl-3-(2-fluorophenyl)piperazine, like other chemical compounds, can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Propiedades

IUPAC Name |

1-benzyl-3-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPRDLBLTLJYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-fluorophenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

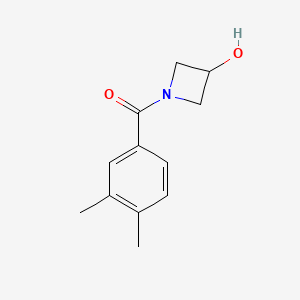

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)

![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)